molecular formula C21H21NO3 B14121598 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid

1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid

Cat. No.: B14121598
M. Wt: 335.4 g/mol
InChI Key: LFJZDHLVZHNVHE-UHFFFAOYSA-N
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Description

1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, cyclopentyl, and hydroxy groups. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid can be compared to other indole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

1-benzyl-2-cyclopentyl-5-hydroxyindole-3-carboxylic acid

InChI

InChI=1S/C21H21NO3/c23-16-10-11-18-17(12-16)19(21(24)25)20(15-8-4-5-9-15)22(18)13-14-6-2-1-3-7-14/h1-3,6-7,10-12,15,23H,4-5,8-9,13H2,(H,24,25)

InChI Key

LFJZDHLVZHNVHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C3=C(N2CC4=CC=CC=C4)C=CC(=C3)O)C(=O)O

Origin of Product

United States

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